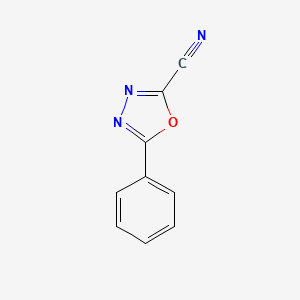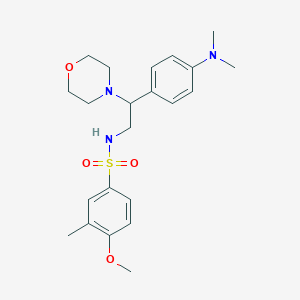![molecular formula C15H14N2O5 B2426349 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]essigsäure CAS No. 2287262-43-3](/img/structure/B2426349.png)
2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid” is a synthetic estrogen receptor agonist . It binds to estrogen receptors and activates them, triggering the classic downstream effects of estrogens such as increased breast cancer cell proliferation and decreased levels of sex hormone binding globulin .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline.Molecular Structure Analysis
The molecular formula of this compound is C15H12N2O7. Its molecular weight is 302.29 g/mol . The IUPAC name is 2-(2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)acetic acid .Chemical Reactions Analysis
This compound is mainly used for the synthesis of organic compounds . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed information about its physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
IDO1-Inhibition
IDO1 (Indolamin-2,3-Dioxygenase 1): ist ein Enzym, das am Tryptophan-Stoffwechsel beteiligt ist. Die Hemmung von IDO1 hat therapeutische Implikationen in der Krebsimmuntherapie. Forscher haben die Verwendung von 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]essigsäure als IDO1-Inhibitor untersucht, um die Immunantwort gegen Tumoren zu verstärken .
Antitumor-Eigenschaften
Das Isoindol-Gerüst der Verbindung deutet auf eine potenzielle Antitumor-Aktivität hin. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, insbesondere hinsichtlich der Hemmung der Zellproliferation und der Induktion der Apoptose. Weitere Studien sind erforderlich, um die genauen Mechanismen aufzuklären und die Wirksamkeit zu beurteilen .
Neuroprotektion und neurodegenerative Erkrankungen
Aufgrund seiner strukturellen Ähnlichkeit mit bestimmten Neurotransmittern wurde This compound auf neuroprotektive Eigenschaften untersucht. Es könnte therapeutische Vorteile bei neurodegenerativen Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit bieten .
Entzündungshemmende Wirkungen
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. Forscher haben untersucht, ob diese Verbindung entzündungshemmende Wirkungen zeigt, indem sie wichtige Signalwege modulieren. Ihr Potenzial als entzündungshemmendes Mittel erfordert weitere Untersuchungen .
Antioxidative Aktivität
Das Vorhandensein des Isoindol-Rings deutet auf ein antioxidatives Potenzial hin. Antioxidantien schützen Zellen vor oxidativem Stress und können zur allgemeinen Gesundheit beitragen. Studien haben die antioxidativen Eigenschaften dieser Verbindung untersucht .
Chemische Biologie und pharmazeutische Chemie
Wissenschaftler haben This compound als chemische Sonde zur Untersuchung biologischer Prozesse verwendet. Ihre einzigartige Struktur ermöglicht es Forschern, Wechselwirkungen mit Proteinen, Enzymen und anderen zellulären Komponenten zu untersuchen. Zusätzlich können Pharmazeuten ihre Struktur modifizieren, um neuartige therapeutische Wirkstoffe zu entwickeln .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Wirkmechanismus
Target of Action
The primary target of this compound is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
The compound acts as a ligand for E3 ubiquitin ligase . It recognizes E3 ubiquitin ligase and the target protein (IDO1), making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . By degrading the target protein (IDO1), it can suppress the activities of IDO1 . This leads to a decrease in the activation of IDO1, which is beneficial in the treatment of diseases like cancer where excessive activation of IDO1 is observed .
Result of Action
The result of the compound’s action is the suppression of IDO1 activities . This can lead to a decrease in the pathogenesis of diseases like cancer where IDO1 is excessively activated .
Biochemische Analyse
Biochemical Properties
2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with E3 ligases, which are enzymes involved in the ubiquitination process . This interaction can influence protein degradation pathways, thereby affecting cellular protein levels and function. Additionally, the compound’s interaction with other proteins and enzymes can modulate various biochemical pathways, contributing to its diverse biological effects.
Cellular Effects
The effects of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the TNFα signaling pathway, which plays a role in inflammation and immune responses . By altering this pathway, the compound can impact cellular responses to stress and injury. Furthermore, its effects on gene expression can lead to changes in the production of various proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as E3 ligases, and modulates their activity . This binding can lead to the activation or inhibition of these enzymes, resulting in changes in protein ubiquitination and degradation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and protein levels.
Dosage Effects in Animal Models
The effects of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects, such as inflammation, fever, and cardiovascular responses . These dosage-dependent effects highlight the importance of careful dose optimization in experimental settings to achieve the desired biological outcomes without causing harm.
Metabolic Pathways
2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with E3 ligases can influence the ubiquitination and degradation of metabolic enzymes, thereby affecting metabolic pathways . Additionally, its effects on gene expression can lead to changes in the levels of various metabolites, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity, as its effects are often dependent on its concentration in specific cellular regions.
Subcellular Localization
The subcellular localization of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological effects. For example, the compound’s presence in the nucleus can influence gene expression, while its localization in the cytoplasm can modulate protein degradation pathways.
Eigenschaften
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-12-4-3-11(14(21)16-12)17-7-9-2-1-8(6-13(19)20)5-10(9)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSACPARKQNJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2426269.png)


![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426273.png)

![N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]acetamide](/img/structure/B2426276.png)



![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2426284.png)
![2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide](/img/structure/B2426285.png)
![2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone](/img/structure/B2426286.png)
![N-(3-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426289.png)